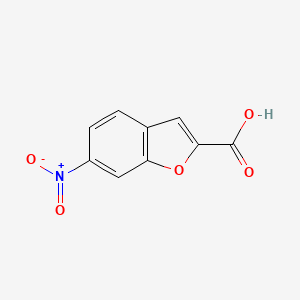

6-Nitro-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYLRGNLSKXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525989 | |

| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64209-68-3 | |

| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of 6-Nitro-1-benzofuran-2-carboxylic acid

This guide details the chemical properties, synthesis, and reactivity of 6-Nitro-1-benzofuran-2-carboxylic acid , a critical scaffold in medicinal chemistry for developing inhibitors of epigenetic targets (e.g., KAT6A) and antimicrobial agents.

Technical Whitepaper & Experimental Guide

Executive Summary

This compound (CAS 64209-68-3 ) is a substituted benzofuran derivative characterized by an electron-withdrawing nitro group at the C6 position and a carboxylic acid at the C2 position.[1] It serves as a high-value intermediate in the synthesis of bioactive molecules, particularly in the development of acylsulfonamide-based inhibitors for lysine acetyltransferases (e.g., KAT6A/B) and potential anti-infective agents. Its dual functionality—an acidic headgroup and a reducible nitro motif—allows for divergent synthetic pathways, enabling the construction of complex structure-activity relationship (SAR) libraries.

Chemical Identity & Physicochemical Profile[3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 64209-68-3 |

| Molecular Formula | C₉H₅NO₅ |

| Molecular Weight | 207.14 g/mol |

| SMILES | OC(=O)C1=CC2=C(O1)C=C(C=C2)=O |

| Key Isomer Distinction | Distinct from the 5-nitro isomer (CAS 10242-12-3); regiochemistry is defined by the nitro group meta to the bridgehead oxygen. |

Physicochemical Properties

| Property | Value / Description | Source/Note |

| Appearance | Pale yellow to ochre solid | Nitroaromatic conjugation |

| Melting Point | >270 °C (dec.)[2] | High lattice energy due to H-bonding |

| pKa (Predicted) | 3.05 ± 0.30 | Acidified by electron-withdrawing nitro group (vs. parent pKa ~3.6) |

| LogP (Predicted) | ~2.2 - 2.4 | Moderate lipophilicity |

| Solubility | Soluble: DMSO, DMF, dilute alkali (NaOH/NaHCO₃) Sparingly Soluble: Ethanol, Methanol Insoluble: Water, Hexane | Acidic nature facilitates dissolution in base |

Synthetic Pathways & Protocols

The synthesis of this compound relies on the Rap-Stoermer or Williamson ether cyclization strategy. The critical choice of starting material determines the regiochemistry: 4-nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is required to place the nitro group at the C6 position of the benzofuran ring.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic route from substituted salicylaldehyde to the target acid.

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl Ester

-

Reagents: Suspend 4-nitrosalicylaldehyde (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) in DMF (10 vol).

-

Addition: Add Ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. The base facilitates both the initial phenol alkylation and the subsequent intramolecular aldol condensation/dehydration.

-

Workup: Pour onto ice-water. The ester precipitates as a solid. Filter, wash with water, and dry.[3][4]

Step 2: Saponification to Carboxylic Acid

-

Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of Ethanol/THF (1:1). Add 2M NaOH (3.0 eq).

-

Reaction: Stir at reflux (60–70°C) for 2 hours until TLC shows complete consumption of the ester.

-

Isolation: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH ~2.

-

Purification: The title compound precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF if necessary.

Chemical Reactivity & Derivatization

The compound offers two primary vectors for modification: the carboxylic acid (for amide coupling) and the nitro group (for reduction to aniline).

Reactivity Flowchart (Graphviz)

Figure 2: Divergent reactivity pathways for medicinal chemistry optimization.

Key Transformations

-

Amide Coupling: The carboxylic acid is readily activated using standard peptide coupling reagents (HATU, EDC/HOBt).

-

Application Note: In the synthesis of KAT6A inhibitors (e.g., BAY-184 analogs), this acid is coupled with sulfonamides or amines to create the pharmacophore.

-

-

Nitro Reduction:

-

Method A (Chemoselective): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at 70°C. This avoids potential hydrogenolysis of the furan ring or other sensitive groups.

-

Method B (Clean): Hydrogenation (H₂, 1 atm) over 10% Pd/C in Methanol. Caution: Extended reaction times may reduce the furan double bond (C2-C3).

-

Medicinal Chemistry Applications

1. Epigenetic Modulators (KAT6 Inhibitors): The 6-nitro-benzofuran scaffold is a bioisostere for other aromatic cores in the design of inhibitors for Lysine Acetyltransferases (KAT6A/B). The C2-carboxylic acid is often converted to an acylsulfonamide (e.g., -CONHSO₂R) to mimic the diphosphate group of Acetyl-CoA, while the C6 position (after reduction and substitution) extends into the substrate binding pocket to improve potency and selectivity.

2. Antimicrobial & Antioxidant Agents: Benzofuran-2-carboxylic acid derivatives exhibit intrinsic biological activity. The 6-nitro derivative acts as a precursor to 6-amino analogs, which are frequently derivatized into Schiff bases or ureas showing significant cytotoxicity against cancer cell lines (e.g., MCF-7) and radical scavenging activity.

References

-

Journal of Medicinal Chemistry (ACS): Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (Identifies CAS 64209-68-3 as key intermediate).

-

Organic Syntheses: General methods for Benzofuran synthesis via Rap-Stoermer reaction. (Provides foundational protocol for salicylaldehyde cyclization).

-

ChemicalBook / Sigma-Aldrich: Physicochemical property data for Benzofuran-2-carboxylic acid derivatives. (Used for pKa/Solubility extrapolation).

Sources

Therapeutic Potential of 6-Nitrobenzofuran Derivatives

Executive Summary

The 6-nitrobenzofuran scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique electronic properties and ability to engage in covalent modulation of enzymatic targets. While benzofurans are ubiquitous in natural products, the introduction of a nitro group at the C6 position creates a specific electrophilic signature. This modification enables high-affinity interactions with nucleophilic residues (cysteine/lysine) in target proteins, most notably Glutathione S-Transferase P1 (GSTP1) in oncology and various redox-active enzymes in microbial pathogens.

This guide provides a rigorous analysis of the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols required to exploit this scaffold for drug development.

Chemical Architecture & SAR

The therapeutic efficacy of 6-nitrobenzofuran relies on the interplay between the lipophilic benzofuran core and the electron-withdrawing nitro group.

The Pharmacophore[1]

-

The Core (Benzofuran): Provides the hydrophobic framework necessary to enter the "H-site" (hydrophobic substrate binding site) of enzymes like GSTP1.

-

The Warhead (6-Nitro Group): This is not merely a substituent; it is an electronic tuner. By withdrawing electron density from the aromatic system, it renders the C2 and C4 positions susceptible to nucleophilic attack.

-

C2 Substitution: The primary vector for optimization. Substituents here (e.g., carboxylic acids, hydrazides) dictate solubility and target selectivity.

Critical SAR Insight: In GSTP1 inhibitors like NBDHEX , the nitro group activates the benzofuran ring to accept a Meisenheimer-like sigma-complex formation with Glutathione (GSH). Without the electron-withdrawing nitro group, this covalent trapping does not occur efficiently.

Primary Therapeutic Axis: Oncology (GSTP1 Inhibition)

The most advanced application of 6-nitrobenzofurans is the reversal of drug resistance in tumors via GSTP1 inhibition.

Mechanism of Action: The JNK1/TRAF2 Axis

GSTP1 is often overexpressed in tumors, where it acts not just as a detoxifier, but as a suppressor of apoptosis. It binds to and sequesters JNK1 (c-Jun N-terminal kinase) and TRAF2 , preventing them from initiating the apoptotic cascade.[1]

The NBDHEX Prototype: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and related 6-nitrobenzofurans act as "suicide substrates."

-

Entry: The inhibitor enters the GSTP1 H-site.

-

Activation: The enzyme activates intracellular GSH.

-

Trapping: Instead of detoxifying the inhibitor, GSH forms a covalent sigma-complex with the 6-nitrobenzofuran core.

-

Release: This complex is sterically incompatible with the JNK1 binding interface. GSTP1 undergoes a conformational change, releasing JNK1.[2]

-

Apoptosis: Free JNK1 phosphorylates c-Jun, triggering cell death.[2]

Visualization: The Apoptotic Trigger Pathway

Caption: Mechanism of GSTP1 inhibition by 6-nitrobenzofurans. The formation of the sigma-complex forces the release of pro-apoptotic kinase JNK1.

Protocol 1: Enzymatic Validation (GSTP1 Inhibition)

Purpose: To quantify the inhibitory potency (

Reagents:

-

Recombinant Human GSTP1-1.

-

Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).[1]

-

Co-factor: Reduced Glutathione (GSH).[3]

-

Buffer: 100 mM Potassium Phosphate, pH 6.5, 0.1 mM EDTA.

Workflow:

-

Preparation: Dissolve the 6-nitrobenzofuran derivative in DMSO (Keep final DMSO < 1% to avoid enzyme denaturation).

-

Blanking: Prepare a reference cuvette with Buffer + GSH (1 mM) + CDNB (1 mM) + DMSO (vehicle).

-

Incubation: Incubate GSTP1 (20 nM final) with the inhibitor (variable concentration 0.1 - 50 µM) for 10 minutes at 25°C.

-

Initiation: Add GSH (1 mM) and CDNB (1 mM) to initiate the reaction.

-

Measurement: Monitor absorbance at 340 nm for 60 seconds. The formation of the GS-DNB conjugate increases absorbance (

). -

Calculation:

Emerging Frontiers: Antimicrobial Activity

Beyond oncology, 6-nitrobenzofurans exhibit potent activity against drug-resistant fungi (Candida albicans) and bacteria (M. tuberculosis).

Mechanism: unlike the specific GST inhibition in cancer, the antimicrobial mode of action often involves nitro-reduction . Bacterial nitroreductases (type I or II) reduce the nitro group to reactive nitroso/hydroxylamine intermediates. These radicals cause:

-

DNA helix damage.

-

Oxidative stress via redox cycling.

Data Summary: Comparative Potency

| Derivative Class | Target Organism | MIC Range (µg/mL) | Key Structural Feature |

|---|---|---|---|

| 6-Nitrobenzofuran-2-carbohydrazide | S. aureus (MRSA) | 2.0 - 8.0 | Hydrazide linker improves permeability. |

| 2-Acetyl-6-nitrobenzofuran | C. albicans | 4.0 - 16.0 | Ketone moiety enhances lipophilicity for fungal cell wall entry. |

| NBDHEX (Reference) | H69 SCLC Cells | 0.5 - 2.0 (µM) | Thioether linker specific for GST H-site. |

Synthesis Strategy: The Rap-Stoermer Reaction

The most robust method for constructing the 2-substituted-6-nitrobenzofuran core is the Rap-Stoermer condensation. This reaction is preferred over the classical Pechmann condensation due to milder conditions and higher yields.

Visualization: Synthesis Workflow

Caption: One-pot synthesis of 6-nitrobenzofuran derivatives via base-catalyzed condensation.

Protocol 2: Chemical Synthesis (Standardized)

Target: Synthesis of 2-acetyl-6-nitrobenzofuran.

-

Reactants: Combine 4-nitro-2-hydroxybenzaldehyde (1.0 eq) and chloroacetone (1.2 eq) in acetonitrile (MeCN).

-

Catalyst: Add anhydrous Potassium Carbonate (

, 2.0 eq) or Triethylamine (TEA). -

Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize from ethanol.

-

Validation (Self-Check):

-

1H NMR: Look for the disappearance of the phenolic -OH signal (>10 ppm) and the appearance of the furan C3-H singlet (typically ~7.5-8.0 ppm).

-

Melting Point: Sharp range indicates purity.

-

Druggability & Toxicology (The "Nitro" Challenge)

A critical aspect of developing nitro-aromatics is managing toxicity. The nitro group is often flagged as a "structural alert" for genotoxicity (Ames positive) due to potential reduction to mutagenic amines.

Risk Mitigation Strategy:

-

Positioning: The 6-position is metabolically more stable than the 5-position in many benzofuran scaffolds.

-

Steric Shielding: Bulky groups at C2 or C7 can reduce nitroreductase access, lowering off-target toxicity.

-

Solubility: Many 6-nitrobenzofurans are poorly soluble. Formulation with cyclodextrins or conjugation with hydrophilic linkers (like the hexanol tail in NBDHEX) is often required.

Safety Assay Requirement: All lead compounds must undergo an Ames Test (Salmonella typhimurium strains TA98/TA100) early in the pipeline. If positive, the scaffold must be modified to alter the redox potential of the nitro group.

References

-

Ricci, G., et al. (2005). "Mechanism of action of potential anticancer drugs: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)." Journal of Biological Chemistry.

-

Tregno, F. P., et al. (2009). "In Vitro and in Vivo Efficacy of 6-(7-Nitro-2,1,3-Benzoxadiazol-4-Ylthio)Hexanol (NBDHEX) on Human Melanoma." Neoplasia.[4]

-

Koca, M., et al. (2022).[5] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

-

Nevagi, R. J., et al. (2015). "Benzofuran: an emerging scaffold for antimicrobial agents."[6][7][8] RSC Advances.

-

Townsend, D. M., & Tew, K. D. (2003). "The role of glutathione-S-transferase in anti-cancer drug resistance."[9][10] Oncogene.

Sources

- 1. Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of 6-Nitro-1-benzofuran-2-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary

6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 64209-68-3) is a critical synthetic building block utilized in the development of advanced therapeutics, most notably in the synthesis of acylsulfonamide-benzofuran derivatives like the in vivo-active KAT6A/B inhibitor BAY-184[1][2]. Despite its importance in medicinal chemistry, explicit thermodynamic solubility data for this compound in pure organic solvents is scarcely documented in standard literature.

As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide provides a deep dive into the solvation thermodynamics of this compound, presents a representative solubility matrix based on its physicochemical properties, and outlines a self-validating, highly rigorous experimental protocol for determining its thermodynamic solubility in organic solvents.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility of this compound is dictated by the interplay of three distinct structural motifs:

-

The Benzofuran Core : This bicyclic aromatic system is highly lipophilic and promotes strong

stacking interactions in the solid state. This high crystal lattice energy restricts solubility in purely non-polar solvents (like hexane or toluene) where only weak dispersion forces are available to disrupt the lattice. -

The Carboxylic Acid (-COOH) : Acting as both a strong hydrogen-bond donor and acceptor, this moiety allows the molecule to form tightly bound dimers in non-polar environments. To achieve high solubility, the solvent must be capable of breaking these dimers by offering superior hydrogen-bond accepting capabilities.

-

The Nitro Group (-NO2) at C6 : The nitro group is a potent electron-withdrawing group (EWG). It pulls electron density away from the benzofuran ring via resonance and inductive effects, significantly increasing the acidity of the C2-carboxylic acid. Furthermore, the nitro group creates a massive molecular dipole, making the compound highly susceptible to solvation by polar aprotic solvents via strong dipole-dipole interactions.

Fig 1. Mechanistic solvation pathways of 6-NO2-BFA across different organic solvent classes.

Representative Thermodynamic Solubility Matrix

While kinetic solubility (e.g., solvent-shift methods) is frequently used in early high-throughput screening, it is highly prone to supersaturation artifacts and overestimation[3]. For process chemistry, crystallization, and formulation, thermodynamic solubility is an absolute requirement.

Based on the structural causality outlined above and baseline stock formulation data from related KAT6A inhibitor studies[1], the following table provides a representative thermodynamic solubility profile for this compound at 25°C. Note: These values serve as predictive baselines to guide the design of your specific shake-flask experiments.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Representative Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200.0 | Strong dipole-dipole, H-bond acceptor |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100.0 | Strong dipole-dipole |

| Polar Protic | Methanol (MeOH) | 32.7 | 10.0 - 25.0 | H-bond donor/acceptor network |

| Polar Protic | Ethanol (EtOH) | 24.5 | 5.0 - 15.0 | H-bond donor/acceptor network |

| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | 1.0 - 5.0 | Moderate dipole, ester interactions |

| Non-Polar | Toluene | 2.4 | < 0.1 | Weak dispersion, |

Self-Validating Protocol: The Isothermal Shake-Flask Method

To determine the exact thermodynamic solubility of this compound in a target organic solvent, the isothermal shake-flask method must be employed. This protocol is adapted from standard OECD guidelines for solubility determination[3], optimized specifically for reactive organic intermediates.

Experimental Causality & Design Choices:

-

Amber Vials : Nitroaromatic compounds can undergo photolytic degradation under ambient UV light. Amber glass prevents this.

-

Nitrogen Atmosphere : Solvents like DMSO and Methanol are highly hygroscopic. Moisture ingress alters the solvent's dielectric constant, drastically reducing the solubility of lipophilic compounds and causing false negatives.

-

Centrifugation over Filtration : Filter membranes (e.g., PTFE, Nylon) can adsorb hydrophobic benzofuran derivatives, artificially lowering the measured concentration. Furthermore, localized pressure drops during filtration can cause volatile solvent evaporation, leading to supersaturation.

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of the Suspension

-

Weigh approximately 100 mg of this compound into a clean, dry 5 mL amber glass vial.

-

Add 2.0 mL of the anhydrous target organic solvent.

-

Observe the vial. If the solid dissolves completely, add additional compound in 50 mg increments until a visible excess of solid remains at the bottom of the vial.

Step 2: Isothermal Equilibration 4. Purge the headspace of the vial with a gentle stream of dry Nitrogen gas for 10 seconds, then seal tightly with a PTFE-lined cap. 5. Place the vial in an isothermal shaker bath strictly calibrated to 25.0 ± 0.1 °C . Agitate at 200 RPM. Temperature control is critical; a 1°C fluctuation can shift the thermodynamic equilibrium.

Step 3: Phase Separation & Sampling 6. At time points of 24, 48, and 72 hours , pause the shaker and extract a 200 µL aliquot of the suspension using a positive displacement pipette. 7. Transfer the aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at exactly 25°C to pellet the undissolved microcrystals[3].

Step 4: Dilution 8. Carefully aspirate 50 µL of the clear supernatant and immediately dilute it (e.g., 1:100 or 1:1000) into the HPLC mobile phase. Immediate dilution prevents precipitation of the solute if the ambient room temperature is slightly lower than 25°C.

Analytical Quantification (HPLC-UV)

To guarantee trustworthiness, the concentration must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method rather than gravimetric analysis, which is prone to solvent retention errors.

-

Column : C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Causality: The carboxylic acid group of the analyte has a pKa of approximately 3.0-4.0. Using an acidic modifier ensures the compound remains fully protonated (unionized) during chromatography, preventing peak tailing and ensuring highly accurate integration.

-

-

Detection : UV absorbance at ~254 nm (optimal for the nitrobenzofuran chromophore).

-

The Self-Validating Check : The system is deemed to have reached true thermodynamic equilibrium when the calculated concentration variance between the 48-hour and 72-hour time points is ≤ 5% . If the variance is higher, agitation must continue.

References

1.[1] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] 2.[2] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor (PubMed Record) Source: National Institutes of Health (NIH) URL:[Link] 3.[3] Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / Analytica Chimica Acta URL:[Link] 4. OECD Guidelines for the Testing of Chemicals: Test No. 105 - Water Solubility Source: OECD / acri.gov.tw URL:[Link]

Sources

Biological activity of nitro-substituted benzofuran-2-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Benzofuran-2-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetically developed therapeutic agents.[1][2] Its fusion of a benzene and furan ring provides a unique electronic and structural framework for interacting with biological targets. When functionalized with a nitro group, particularly at the 5-position, and a carboxylic acid moiety at the 2-position, these compounds are transformed into potent biological agents with significant antimicrobial and anticancer potential. This guide provides a comprehensive exploration of the synthesis, mechanism of action, diverse biological activities, and critical structure-activity relationships of nitro-substituted benzofuran-2-carboxylic acids, aimed at researchers and professionals in drug discovery and development.

The Strategic Design: Synthesis of the Benzofuran Core

The synthetic accessibility of the benzofuran scaffold is a key advantage for its development as a therapeutic agent. Various methods exist, but a common and effective strategy involves the condensation of a substituted salicylaldehyde with an α-halo ester followed by cyclization.[3][4] The introduction of the nitro group is typically achieved by using a pre-nitrated starting material, such as 2-hydroxy-5-nitrobenzaldehyde.

General Synthetic Workflow

The following diagram illustrates a prevalent pathway for synthesizing the ethyl ester of a nitro-substituted benzofuran-2-carboxylic acid, a common precursor to the final carboxylic acid.

Caption: A typical workflow for synthesizing nitrobenzofuran-2-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate

This protocol describes a robust method for generating the ethyl ester, which can subsequently be hydrolyzed to the target carboxylic acid.[4]

-

Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in N-methyl pyrrolidine (NMP), add anhydrous sodium carbonate (Na₂CO₃, 2.0 eq).

-

Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a polar aprotic solvent like NMP is to facilitate the nucleophilic substitution by solubilizing the phenoxide intermediate.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. An off-white to yellow precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual solvent. Recrystallize the crude product from ethanol to yield pure ethyl 5-nitrobenzofuran-2-carboxylate.

-

Hydrolysis (Optional): To obtain the carboxylic acid, reflux the ester (1.0 eq) in a mixture of methanol/water with sodium hydroxide (2.0 eq) for 3 hours.[5] After cooling, acidify the mixture with HCl to precipitate the 5-nitrobenzofuran-2-carboxylic acid.

Mechanism of Action: Reductive Activation of the Nitro Group

A defining feature of nitroaromatic compounds is their function as prodrugs, which require metabolic activation to exert their biological effects.[6][7] This process, known as reductive activation, is central to the activity of nitro-substituted benzofurans and is particularly effective in the hypoxic environments of many bacteria and solid tumors.

The 5-nitro group is enzymatically reduced by nitroreductases (NTRs), such as the Type I (oxygen-insensitive) NfsA and NfsB enzymes found in E. coli.[7] This stepwise two-electron reduction generates highly reactive and cytotoxic electrophilic intermediates, including nitroso and hydroxylamino derivatives.[6][7] These reactive species are non-specific and can damage a wide array of cellular macromolecules.

Caption: The enzymatic reduction of the nitro group creates cytotoxic species.

This multi-targeted mechanism is a significant advantage, as it drastically reduces the likelihood of bacteria developing resistance through single-point mutations.[6]

Key Biological Activities

The unique mechanism of action imparts potent biological activity to nitro-substituted benzofuran-2-carboxylic acids, primarily in the realms of antimicrobial and anticancer applications.

Antimicrobial Activity

These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][9] The enzymatic reduction of the nitro group is the critical step for their antibacterial effect.[8] The resulting reactive intermediates cause widespread cellular damage, inhibiting DNA synthesis, protein synthesis, and key metabolic pathways.[6]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Substituted Benzofurans | Staphylococcus aureus | 0.78 - 6.25 | [9] |

| Benzofuran Derivatives | Escherichia coli | > S. aureus | [9] |

| Halogenated Benzofurans | Candida albicans | 100 | [10] |

| Benzofuran Derivatives | Salmonella typhimurium | 12.5 | [11] |

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data presented is representative of the benzofuran class, with specific values varying based on substitution patterns.

Anticancer Activity

The benzofuran scaffold itself is a well-established pharmacophore in anticancer drug design.[2][12][13] The addition of a nitro group can enhance this activity, particularly due to the hypoxic nature of many solid tumors, which provides an ideal environment for reductive activation. Novel nitrofuran derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[14]

Mechanisms of anticancer action are diverse and can include the induction of apoptosis via oxidative stress and DNA damage, as well as the inhibition of critical signaling pathways like NF-κB and HIF-1.[14][15][16]

| Compound Class | Cancer Cell Line | Activity | Value (µM) | Reference |

| Benzofuran-2-carboxamides | Colon (HCT-116) | IC₅₀ | 0.87 | [12] |

| Benzofuran-2-carboxamides | Cervical (HeLa) | IC₅₀ | 0.73 | [12] |

| 5-Nitrofuran-Thiazolidinone | Breast (MDA-MB-231) | IC₅₀ | 6.61 | [14] |

| 5-Nitrofuran-Thiazolidinone | Breast (MCF-7) | IC₅₀ | 0.85 | [14] |

| Benzofuran-based acids | Breast (MCF-7) | Kᵢ (hCA IX) | 0.56 | [17] |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) represents the affinity of an inhibitor for an enzyme.

Structure-Activity Relationships (SAR)

Optimizing the biological activity of these compounds requires a deep understanding of their structure-activity relationships (SAR). The choice and position of each substituent on the benzofuran core can dramatically influence potency, selectivity, and pharmacokinetic properties.

Caption: Summary of key structural features governing biological activity.

-

The 5-Nitro Group: This is the critical functional group for the prodrug mechanism. Its presence is paramount for the broad-spectrum antimicrobial and hypoxia-targeted anticancer activities.[6][8]

-

The C-2 Position: The ester or carboxylic acid group at this position is a crucial determinant of cytotoxic activity.[1][18] Modifications to amides or coupling with other heterocyclic rings can fine-tune the biological profile and selectivity.[15][18]

-

Substitutions on the Benzene Ring: The introduction of substituents like halogens, hydroxyl groups, and amino groups is closely related to the compound's activity.[1] Halogens, particularly at the para-position of an N-phenyl ring attached at C-2, are often beneficial for cytotoxicity due to their hydrophobic and electronic properties.[18]

Conclusion and Future Perspectives

Nitro-substituted benzofuran-2-carboxylic acids represent a promising class of compounds with significant therapeutic potential. Their dual-action nature, combining a proven biological scaffold with a reactive nitro-group warhead, makes them particularly compelling candidates for addressing critical challenges in medicine, including antimicrobial resistance and cancer therapy. The multi-targeted mechanism of action conferred by the nitro group's reductive activation is a powerful strategy for overcoming resistance.

Future research should focus on the synthesis of novel derivatives to expand the chemical space and improve selectivity for specific biological targets. Further elucidation of their interactions with mammalian and microbial enzymes, alongside comprehensive in vivo efficacy and toxicity studies, will be essential for translating these promising scaffolds from the laboratory to clinical applications.

References

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019, September 2). National Center for Biotechnology Information. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. (2021, July 8). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. (2015). ResearchGate. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Innovare Academic Sciences. [Link]

-

A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Organic Chemistry Portal. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

-

Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. (n.d.). Sciforum. [Link]

-

(PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods. (2014, June 13). Taylor & Francis Online. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ResearchGate. [Link]

-

Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens. (n.d.). bioRxiv. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2023, May). International Journal of Scientific Development and Research. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010, July 6). Semantic Scholar. [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Royal Society of Chemistry. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, May 30). Amazon AWS. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022, December 2). MDPI. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed. [Link]

-

(PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. (n.d.). ResearchGate. [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2025, August 6). ResearchGate. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and pKa Determination of 6-Nitro-1-benzofuran-2-carboxylic Acid

Executive Summary

6-Nitro-1-benzofuran-2-carboxylic acid (6-NBCA) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. It serves as a foundational building block for the synthesis of diverse therapeutics, including potent KAT6A/B inhibitors ()[1], covalent SARS-CoV-2 antivirals ()[2], and high-affinity imaging agents for prion protein (PrPSc) aggregates ()[3].

For drug development professionals, characterizing the ionization constant (pKa) of 6-NBCA is paramount. The pKa dictates the molecule's solubility, lipophilicity, and behavior during critical synthetic workups (such as acid-base liquid-liquid extractions) and downstream physiological target engagement.

Structural Chemistry and Electronic Modulation of pKa

The benzofuran core provides a rigid, planar framework that effectively delocalizes electron density. The unsubstituted benzofuran-2-carboxylic acid has a molecular weight of 162.14 g/mol ()[4] and exhibits a predicted pKa of 3.12 ()[5].

The introduction of a nitro group (-NO₂) at the 6-position profoundly alters the electronic landscape of the molecule. The nitro group is strongly electron-withdrawing, exerting both inductive (-I) and resonance (-M) effects. Through the conjugated

Fig 1: Electronic effects of the 6-nitro group driving the ionization equilibrium of 6-NBCA.

Quantitative Physicochemical Data

To facilitate preclinical formulation and synthetic planning, the key physicochemical parameters of 6-NBCA and its unsubstituted parent compound are summarized below.

| Property | Value | Analytical Source |

| Molecular Formula | C₉H₅NO₅ | Standard |

| Molecular Weight | 207.14 g/mol | Computed |

| Predicted pKa (Unsubstituted Core) | 3.12 ± 0.30 | [5] |

| Predicted pKa (6-Nitro Derivative) | ~2.2 – 2.5 | Hammett Equation Estimation |

| Topological Polar Surface Area (TPSA) | 83.1 Ų | Computed |

| Hydrogen Bond Donors / Acceptors | 1 / 5 | Computed |

Methodological Framework: Self-Validating pKa Protocols

Protocol A: UV-Vis Spectrophotometric Titration

Causality & Principle: The extended conjugation of the 6-nitrobenzofuran system yields a strong UV chromophore. Deprotonation alters the electronic transitions, shifting the maximum absorbance (

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 6-NBCA in spectroscopic-grade DMSO to create a 10 mM stock. (DMSO ensures complete dissolution of the unionized species).

-

Buffer Series: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 5.0 in 0.2 pH increments.

-

Sample Spiking: Spike the DMSO stock into each buffer to achieve a final analyte concentration of ~50 µM (final DMSO concentration

0.5% to minimize cosolvent effects). -

Spectral Acquisition: Scan each solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Processing: Identify the analytical wavelengths showing the maximum variance. Plot absorbance vs. pH and apply non-linear regression to extract the pKa.

Fig 2: Self-validating UV-Vis spectrophotometric workflow for accurate pKa determination.

Protocol B: Cosolvent Potentiometric Titration

Causality & Principle: To prevent precipitation at low pH, a methanol/water cosolvent system is used. Self-Validation: Measuring the apparent pKa (psKa) at multiple cosolvent ratios allows for mathematical extrapolation to 0% organic solvent (Yasuda-Shedlovsky method), validating the true aqueous pKa.

Step-by-Step Workflow:

-

Solvent Preparation: Prepare solutions of 30%, 40%, 50%, and 60% (v/v) Methanol in carbon dioxide-free water.

-

Analyte Dissolution: Dissolve 6-NBCA in each cosolvent mixture to a concentration of 1 mM.

-

Titration: Titrate each solution with standardized 0.1 M KOH using a glass pH electrode calibrated for mixed solvents.

-

Extrapolation: Plot the measured psKa values against the reciprocal of the dielectric constant of the respective mixtures. The y-intercept yields the true aqueous pKa.

Implications in Preclinical Drug Development

The low pKa (~2.4) of 6-NBCA has critical implications for synthetic chemistry and pharmacokinetics. During the synthesis of KAT6A inhibitors, 6-NBCA is frequently converted into acylsulfonamides[1]. During the aqueous workup of these reactions, the pH must be adjusted to

References

-

Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor | Journal of Medicinal Chemistry - ACS Publications | Link

-

Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections | Google Patents (WO2021219089A1) | Link

-

Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging of prion deposits | NII / Europe PMC | Link

-

Benzofuran-2-carboxylic acid CAS#: 496-41-3 | ChemicalBook | Link

-

Benzofuran-2-carboxylic acid | CID 10331 | PubChem | Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections - Google Patents [patents.google.com]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

Beyond the SDS: A Technical Whitepaper on the Handling, Reactivity, and Pharmacological Integration of 6-Nitro-1-benzofuran-2-carboxylic Acid

Executive Summary

In modern drug discovery, 6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 64209-68-3) serves a dual role: it is both a highly reactive chemical hazard and an indispensable pharmacological scaffold. Standard Safety Data Sheets (SDS) provide baseline compliance metrics but often fail to explain the mechanistic causality behind a compound's hazards or its synthetic utility. This whitepaper bridges that gap. Designed for researchers and drug development professionals, this guide dissects the physicochemical profile of this compound, explains the toxicological mechanisms driving its handling requirements, and provides a self-validating experimental workflow for its integration into KAT6A/B histone acetyltransferase inhibitors (such as BAY-184)[1].

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize this compound, one must first deconstruct its molecular architecture. The compound’s behavior in vitro and in vivo is dictated by three distinct structural domains:

-

The Benzofuran Core: A highly conjugated, planar bicyclic system that confers significant lipophilicity and facilitates

stacking interactions with biological targets. -

The C2-Carboxylic Acid: The primary synthetic handle. Its acidic proton (pKa ~3.5–4.5) is responsible for the compound's localized corrosivity and mucosal irritation[2].

-

The C6-Nitro Group: A strongly electron-withdrawing moiety that drastically reduces the electron density of the aromatic core. While it stabilizes the molecule against electrophilic attack, it is highly susceptible to reduction—a feature that drives both its synthetic utility and its primary toxicological risk[1].

Quantitative Physicochemical & Hazard Summary

| Property / Parameter | Value / Descriptor | Causality / Practical Implication |

| CAS Registry Number | 64209-68-3 | Unique identifier for regulatory tracking and procurement. |

| Molecular Weight | 207.14 g/mol | Low molecular weight allows for downstream elaboration (e.g., acylsulfonamide coupling) without violating Lipinski's Rule of Five. |

| Molecular Formula | C | High oxygen/nitrogen ratio indicates strong potential for hydrogen bond acceptance. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Proton donation from the carboxylic acid causes localized pH drops on biological tissues, necessitating standard PPE[2]. |

| Mutagenicity Risk | Ames-Positive (Post-Reduction) | Bacterial metabolism reduces the nitro group to reactive hydroxylamines/anilines, which can intercalate DNA[1]. |

Toxicological Mechanisms & Hazard Mitigation

Standard SDS documentation mandates the use of gloves and fume hoods but rarely explains the why. For this compound, the hazards are directly linked to its functional groups.

The Ames-Positive Risk of Nitroaromatics

While the parent carboxylic acid may appear stable, nitroaromatic compounds carry a well-documented risk of mutagenicity. When exposed to biological systems (specifically bacterial nitroreductases present in the standard Ames test), the C6-nitro group is enzymatically reduced to a hydroxylamine intermediate, and subsequently to an aniline derivative. As observed during the development of the KAT6A/B inhibitor BAY-184, these resulting aniline derivatives are often Ames-positive due to their ability to form covalent DNA adducts[1].

Self-Validating Mitigation Protocols

-

Containment: Always manipulate the dry powder within a Class II biological safety cabinet or a high-velocity fume hood to prevent inhalation of respirable dust.

-

Decontamination Validation: The conjugated benzofuran system is highly UV-active. After synthesis, swab the work area and inspect under a handheld UV lamp (254 nm) to validate that no microscopic dust remains on the benchtop.

Caption: Structural hazard causality of this compound.

Experimental Workflow: Safe Handling & Synthesis of Acylsulfonamide Precursors

In oncology drug discovery, this compound is frequently coupled with sulfonamides and subsequently reduced to form active KAT6A/B inhibitors[1]. The following protocol details a self-validating methodology for this transformation, emphasizing the causality behind reagent selection.

Step-by-Step Methodology: Amide Coupling and Chemoselective Nitro Reduction

Phase 1: Carboxyl Activation & Acylsulfonamide Coupling

-

Solubilization: Suspend this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF possesses a high dielectric constant required to fully solubilize the polar nitro-carboxylic acid scaffold.

-

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.

-

-

Coupling: Add [biphenyl]-2-sulfonamide (1.1 eq) and stir for 12 hours.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the 207 m/z peak and the emergence of the product mass validates the end of Phase 1.

-

-

Workup: Quench with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (to purge residual DIPEA) and brine, then dry over Na

SO

Phase 2: Chemoselective Nitro Reduction

-

Solvent Exchange: Concentrate the crude intermediate in vacuo and redissolve in absolute ethanol.

-

Reduction: Add Stannous Chloride Hydrate (SnCl

·2H-

Causality: SnCl

is deliberately selected over Palladium-catalyzed hydrogenation (Pd/C, H

-

-

Workup & Validation: Cool to room temperature and carefully neutralize with saturated NaHCO

(Caution: Vigorous CO-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Under UV (254 nm), the product will show a distinct polarity shift (the primary amine is significantly more polar than the nitro precursor). Staining the TLC plate with Ninhydrin and heating will yield a deep purple spot, definitively confirming the presence of the reduced primary amine.

-

Caption: Step-by-step synthetic workflow for acylsulfonamide coupling and nitro reduction.

References

-

XiXisys. "GHS 11 (Rev.11) SDS: this compound." XiXisys Chemical Database. Available at:[Link]

-

Falk et al. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Amide coupling reactions using 6-Nitro-1-benzofuran-2-carboxylic acid

Application Note: Precision Amide Coupling of 6-Nitro-1-benzofuran-2-carboxylic acid

Introduction & Strategic Significance

The This compound scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive compounds targeting VEGFR-2 kinases , sigma receptors , and antimicrobial pathways [1, 2].

While amide coupling is a routine transformation, this specific substrate presents unique electronic and physical challenges:

-

Electronic Activation: The C6-nitro group is a strong electron-withdrawing group (EWG). Through conjugation, it significantly increases the acidity of the C2-carboxylic acid (estimated pKa < 3.5) and enhances the electrophilicity of the carbonyl carbon. While this facilitates nucleophilic attack, it also stabilizes the carboxylate anion, potentially requiring stronger activation if the coupling reagent is weak.

-

Solubility Profile: The rigid, planar bicyclic system combined with the nitro group often results in poor solubility in non-polar solvents (DCM, Toluene). High-polarity aprotic solvents (DMF, DMSO, NMP) are frequently required.

-

Regiochemistry: The C2 position is sterically accessible, but the furan oxygen lone pairs can participate in hydrogen bonding, influencing the conformation of the transition state.

This guide details two validated protocols: Method A (HATU-mediated) for standard library synthesis and Method B (Acid Chloride) for sterically hindered or electron-deficient amines.

Reaction Optimization & Decision Logic

Before selecting a protocol, evaluate the nucleophile (amine) and the scale.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: High-throughput synthesis, valuable amines, and rapid optimization.

Mechanistic Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt for electron-deficient acids.[1] The 7-azabenzotriazole moiety creates a highly reactive active ester that minimizes racemization (though not a concern here as C2 is achiral) and accelerates the reaction with the stabilized 6-nitrobenzofuran carboxylate [3].

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)[2]

Protocol:

-

Activation: In a dried vial, dissolve this compound (100 mg, 0.48 mmol) in anhydrous DMF (2.5 mL, ~0.2 M).

-

Base Addition: Add DIPEA (0.25 mL, 1.44 mmol). Note: The solution may darken due to deprotonation of the acidic proton.

-

Coupling Agent: Add HATU (220 mg, 0.58 mmol) in one portion. Stir at Room Temperature (RT) for 10–15 minutes. Observation: This pre-activation step ensures formation of the active ester.

-

Amine Addition: Add the amine (0.53 mmol).

-

Reaction: Stir at RT for 2–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Checkpoint: If the reaction is sluggish after 4 hours, heat to 50°C. The nitro group stabilizes the system, preventing thermal decomposition.

-

-

Workup:

Method B: Acid Chloride Activation (The "Sledgehammer")

Best for: Non-nucleophilic anilines, sterically encumbered amines, or if HATU fails.

Mechanistic Insight: Converting the acid to the acid chloride generates a highly electrophilic species.[1] Given the electron-withdrawing nature of the 6-nitro group, the resulting 6-nitrobenzofuran-2-carbonyl chloride is extremely reactive and susceptible to hydrolysis; strictly anhydrous conditions are required [4].

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[1][2]

-

Solvent: Toluene or DCM (if soluble).[1]

Protocol:

-

Chlorination: Suspend the carboxylic acid (200 mg) in anhydrous Toluene (4 mL).

-

Reagent Addition: Add Thionyl Chloride (0.35 mL) dropwise.

-

Catalysis: Add 1 drop of anhydrous DMF.[1] This forms the Vilsmeier-Haack intermediate, drastically accelerating chloride formation.

-

-

Reflux: Heat to 80°C (reflux) for 2 hours. The suspension should clarify as the acid chloride forms.[1]

-

Isolation: Concentrate in vacuo to dryness to remove excess SOCl₂. Critical: Do not expose to humid air.[1] Co-evaporate with toluene twice to remove trace acid gases.[1]

-

Coupling: Redissolve the crude yellow solid in anhydrous DCM (or THF). Add the amine (1.1 equiv) and TEA (Triethylamine) (2.0 equiv). Stir at RT for 1–4 hours.[1][2]

Data Summary & Troubleshooting

| Parameter | Method A (HATU) | Method B (Acid Chloride) |

| Yield (Typical) | 85–95% | 70–90% |

| Reaction Time | 2–12 Hours | 3–6 Hours (2 steps) |

| Purification | Column often not needed (Acid/Base wash sufficient) | Recrystallization often possible |

| Solubility Tolerance | Excellent (DMF/DMSO) | Moderate (Requires solubilizing acid chloride) |

| Moisture Sensitivity | Low | High |

Common Issues:

-

Low Solubility: If the starting material does not dissolve in DMF, use NMP (N-Methyl-2-pyrrolidone) or gently warm the mixture.

-

Side Products: If using EDC, N-acylurea rearrangement can occur.[1] This is why HATU/DIPEA is preferred for this substrate.[1]

-

Color Change: Nitro-aromatics often turn deep red/orange in basic solution.[1] This is normal and usually dissipates upon acidification during workup.[1]

Workflow Visualization

Figure 2: Step-by-step workflow for the HATU-mediated synthesis of 6-nitrobenzofuran-2-carboxamides.

References

-

Vertex AI Search. (2025).[1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. National Institutes of Health.[1] 3

-

ResearchGate. (2012).[1] Benzofurans Scaffolds: Applications in Anticancer Drugs Discovery. Bioorganic & Medicinal Chemistry. 4

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. 2

-

Master Organic Chemistry. (2018). Synthesis of Amides: Nucleophilic Acyl Substitution. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Using 6-Nitro-1-benzofuran-2-carboxylic acid as a pharmacophore building block

Pharmacophore Utilization & Synthetic Protocols

Executive Summary & Pharmacophore Profile

6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 10242-12-3) represents a "privileged scaffold" in drug discovery. Unlike simple phenyl rings, the benzofuran core offers a bicyclic aromatic system that mimics the indole side chain of tryptophan but with altered hydrogen-bonding potential (H-bond acceptor only at the oxygen).

The 6-nitro substituent is not merely a functional group but a strategic electronic modulator. It exerts a strong electron-withdrawing effect (

Key Physicochemical Properties

| Property | Value | Implication for Protocol |

| Molecular Weight | 207.14 g/mol | Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |

| Solubility | Low in water/DCM; High in DMSO, DMF, DMA | Critical: Reactions require polar aprotic solvents (DMF/DMA). |

| pKa (COOH) | ~3.2 (est.) | More acidic than benzoic acid; requires careful buffering in biological assays. |

Synthetic Utility & Workflows

The utility of this building block lies in its orthogonality. The C2-acid and C6-nitro groups can be manipulated independently to generate diverse libraries.[1]

Workflow Visualization

The following decision tree outlines the primary synthetic routes available for this scaffold.

Figure 1: Divergent synthetic pathways. Path A prioritizes the carboxylic acid handle, while Path B focuses on the nitro-group reduction.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (C2-Focus)

Context: The electron-deficient nature of the benzofuran ring can make the carboxylic acid less prone to activation failures than electron-rich systems, but solubility remains the primary challenge. Standard EDC/HOBt protocols often fail due to precipitation of the intermediate. HATU is the preferred reagent due to the high stability of the At-active ester in DMF.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the benzofuran acid (1.0 mmol) in anhydrous DMF (5 mL). Note: Ensure complete dissolution before proceeding; sonicate if necessary.[2]

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 20 minutes .

-

Why? This "pre-activation" time allows the formation of the activated ester (OAt-ester) without competition from the amine, reducing racemization risk (if chiral amines are used) and ensuring stoichiometry.

-

-

Coupling: Add the amine (1.1 mmol) in one portion.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

QC Check: The product usually runs higher (less polar) than the acid.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into ice-cold 1M HCl (50 mL). The product should precipitate immediately.

-

Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMF.

-

Troubleshooting: If no precipitate forms (product is too polar), extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

-

Protocol B: Chemoselective Nitro Reduction (C6-Focus)

Context: While catalytic hydrogenation (H2, Pd/C) is standard, it can be problematic if the molecule contains halogens (Cl, Br, I) elsewhere, leading to dehalogenation. The SnCl2 (Stannous Chloride) method is robust, chemoselective, and tolerates the benzofuran ring well.

Materials:

-

Ethanol (or EtOAc for solubility)

Step-by-Step Methodology:

-

Setup: Dissolve the nitro-compound (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add SnCl2·2H2O (5.0 mmol) solid.

-

Reaction: Heat to Reflux (70–80°C) for 2–4 hours.

-

Observation: The solution often turns clear or slightly yellow.

-

-

Workup (The "Emulsion" Fix):

-

Cool to RT. Adjust pH to ~8 using saturated NaHCO3.

-

Critical Step: A thick white slurry of tin salts will form. Do not extract yet.

-

Filter the slurry through a Celite pad to remove tin salts. Wash the pad with EtOAc.

-

Extract the filtrate with EtOAc, wash with brine, and dry over Na2SO4.[3]

-

-

Storage: The resulting amine is oxidation-sensitive (turns dark/brown). Use immediately or store under Argon at -20°C.

Biological Applications & SAR Logic[2]

Structure-Activity Relationship (SAR) Map

The 6-nitro-benzofuran scaffold is not a "silent" spacer. It actively engages in target binding.

Figure 2: SAR interaction map highlighting the functional roles of the C2 and C6 positions.

Case Study: Antitubercular Activity (MbtI Inhibition)

Research indicates that benzofuran-2-carboxylic acids inhibit MbtI (salicylate synthase), an enzyme required for siderophore biosynthesis in Mycobacterium tuberculosis.

-

Mechanism: The carboxylic acid mimics the salicylate intermediate.

-

Role of 6-Nitro: The electron-withdrawing group modulates the acidity of the pharmacophore, potentially strengthening the ionic interaction with the Mg2+ cofactor in the enzyme active site.

Case Study: Cytotoxicity (Anticancer)

Derivatives where the C2-acid is converted to a carbohydrazide (–CONHNH2) have shown significant cytotoxicity against MCF-7 (breast cancer) lines.[5]

-

Protocol Adaptation: Follow Protocol A, but use Hydrazine Hydrate instead of an amine.

-

Result: The hydrazide acts as a hydrogen bond donor network, disrupting cellular signaling pathways.

References

-

Kowalewska, M., et al. (2013).

- Relevance: Provides foundational data on esterification and amid

-

BenchChem Technical Support.

- Relevance: Validates the HATU/DIPEA stoichiometry used in Protocol A.

-

RSC Advances (2019).

- Relevance: Comprehensive review of the biological targets (Anticancer/Antimicrobial) for benzofuran scaffolds.

-

Sigma-Aldrich.

-

Relevance: Safety and handling data for nitrobenzofuran carboxylic acids.

-

-

Wang, Z., et al. (2024).

- Relevance: Advanced applications of nitrobenzofurans in cre

Sources

- 1. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Decarboxylation Protocols for 6-Nitro-1-benzofuran-2-carboxylic Acid

Executive Summary & Strategic Importance

The decarboxylation of 6-nitro-1-benzofuran-2-carboxylic acid is a pivotal transformation in the synthesis of 6-nitrobenzofuran , a scaffold widely utilized in the development of antimicrobial agents, antitumor drugs, and radiopharmaceuticals. While the carboxylic acid moiety is often necessary for ring construction (e.g., via Rap-Stoermer or Perkin rearrangement), its removal is frequently required to access the core pharmacophore or to facilitate C-2 functionalization via C-H activation.

This guide provides two field-validated protocols: a Classical Thermal Copper-Catalyzed Method (ideal for bulk scale-up) and a Microwave-Assisted Method (ideal for high-throughput library generation).[1] Both methods are designed to be self-validating, ensuring high reproducibility and purity.

Mechanistic Insight: The "Nitro Effect"

Understanding the electronic influence of the nitro group is critical for optimizing reaction conditions.

-

Electronic Effect: The nitro group at the C-6 position is strongly electron-withdrawing (

). This exerts a stabilizing effect on the transient carbanion/organometallic intermediate formed at C-2 during decarboxylation. -

Implication: Unlike electron-rich benzofurans (e.g., 5-methoxy), the 6-nitro derivative decarboxylates more readily. However, this same electron deficiency makes the ring system susceptible to nucleophilic attack if reaction times are prolonged in basic media.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the stabilization provided by the nitro group.

Figure 1: Mechanistic pathway of copper-catalyzed decarboxylation highlighting the stabilization of the C2-metal intermediate by the 6-nitro group.

Method A: Classical Thermal Copper-Catalyzed Decarboxylation

Best For: Gram-scale synthesis, cost-efficiency, and robustness.

This method utilizes the high boiling point of quinoline to drive the reaction thermally, while copper powder acts as the catalyst to lower the activation energy of the decarboxylation step.

Reagents & Equipment[2][3][4][5][6][7][8]

-

Substrate: this compound (1.0 equiv).

-

Catalyst: Copper powder (natural, <75 µm, 0.1 – 0.2 equiv).

-

Solvent: Quinoline (Reagent grade, 5-10 volumes).

-

Workup: 2N HCl (for quinoline removal), Ethyl Acetate, Brine.

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the carboxylic acid (e.g., 10 mmol, 2.07 g) in Quinoline (15 mL).

-

Catalyst Addition: Add Copper powder (1.5 mmol, 95 mg).

-

Note: Ensure the copper is finely divided. Old, oxidized copper wire is ineffective.

-

-

Reaction: Heat the mixture to 200–210°C (bath temperature) under an inert atmosphere (N₂ or Ar).

-

Self-Validation Check: Vigorous bubbling (CO₂ evolution) should be observed starting around 160°C. The reaction is complete when bubbling ceases (typically 45–90 mins).

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Quench & Extraction (Critical Step):

-

Purification:

-

Wash the combined organic layers with 1N HCl (2 x 20 mL) to ensure complete quinoline removal.

-

Wash with saturated NaHCO₃ (to remove unreacted starting material).[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

-

Recrystallization:[1] Recrystallize the crude solid from Ethanol or Acetic Acid/Water if necessary.

-

Method B: Microwave-Assisted Protodecarboxylation

Best For: Rapid screening, small scales (<500 mg), and "clean" chemistry.

Based on the Goossen protocol [1], this method uses a homogeneous catalyst system and microwave irradiation to effect decarboxylation in minutes rather than hours.[2][3]

Reagents

-

Substrate: this compound (1.0 equiv).

-

Catalyst: Cu₂O (0.05 equiv).[1]

-

Ligand: 1,10-Phenanthroline (0.10 equiv).

-

Solvent: NMP (N-methyl-2-pyrrolidone) / Quinoline (3:1 ratio).[1]

Step-by-Step Protocol

-

Vial Charging: In a 10 mL microwave process vial, add:

-

Irradiation: Cap the vial and irradiate at 190°C for 10 minutes .

-

Parameter Note: Set "High Absorption" level if your instrument allows, as NMP is a strong microwave absorber.

-

-

Workup:

-

Isolation: Dry and concentrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient as the profile is very clean.

Comparison of Methods

| Feature | Method A: Thermal (Cu/Quinoline) | Method B: Microwave (Cu₂O/Phen) |

| Scale | Gram to Kilogram | Milligram to Gram |

| Time | 1 - 3 Hours | 10 - 15 Minutes |

| Purity (Crude) | Moderate (requires acid wash) | High |

| Equipment | Standard Glassware | Microwave Reactor |

| Green Score | Low (Quinoline waste) | Medium (Less solvent, energy efficient) |

Analytical Validation & QC

To ensure the integrity of your product, utilize the following analytical markers.

Thin Layer Chromatography (TLC)

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).[1]

-

Observation:

-

Starting Material (Acid): Low R_f (~0.1), often streaks.

-

Product (6-Nitrobenzofuran): High R_f (~0.6-0.7).[1]

-

Tip: The product is not acidic. It will not dissolve in NaHCO₃ solution, whereas the starting material will.

-

NMR Spectroscopy (^1H NMR, 400 MHz, CDCl₃)

-

Key Diagnostic: Disappearance of the broad carboxylic acid singlet (>11 ppm).

-

New Signal: Appearance of the C-2 Proton . In 6-nitrobenzofuran, this typically appears as a doublet (J ~ 2.0 Hz) or broad singlet around 7.8 – 8.0 ppm , distinct from the aromatic benzoid protons.

Workflow Visualization

Figure 2: Operational workflow for the classical thermal decarboxylation protocol.

References

-

Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[2][3] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623.

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.

-

Sheppard, W. A. (1963). Furan-2-carboxylic Acid.[1][5][6][7] Organic Syntheses, Coll. Vol. 4, p.493. (General reference for benzofuran decarboxylation).

-

RSC Advances. (2014). Copper-catalyzed decarboxylative intramolecular C–O coupling: synthesis of 2-arylbenzofuran from 3-arylcoumarin.[1][8] RSC Advances, 4, 903.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decarboxylation [organic-chemistry.org]

- 3. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Copper-catalyzed decarboxylative intramolecular C–O coupling: synthesis of 2-arylbenzofuran from 3-arylcoumarin - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Accelerated Synthesis of Nitrobenzofuran Derivatives via Microwave-Assisted Methodologies

For Distribution to: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of nitrobenzofuran derivatives. The structure of this document is designed to offer not just procedural steps, but also a deep understanding of the underlying scientific principles, empowering researchers to adapt and innovate upon these methods.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Impetus for Innovation in Nitrobenzofuran Synthesis

Nitrobenzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potent electron-withdrawing nature of the nitro group is often key to their therapeutic efficacy. However, traditional synthetic routes to these valuable molecules are frequently hampered by long reaction times, harsh conditions, and the formation of unwanted byproducts, which complicates purification and reduces overall efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges head-on. By employing microwave irradiation, MAOS offers a more direct and efficient method of heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, alongside improvements in product yields and purity.[1][2] This guide will elucidate the principles of MAOS and provide actionable protocols for its application in the synthesis of nitrobenzofuran derivatives.

Expertise & Experience: The Causality Behind Microwave Enhancement

The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.[3]

-

Dielectric Heating: Microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[4][5] This internal, volumetric heating is far more uniform and rapid than conventional heating, which relies on slower conductive and convective heat transfer from the vessel walls.[3][4]

-

Reaction Rate Acceleration: The ability to rapidly reach and precisely maintain a target temperature significantly accelerates reaction kinetics, often allowing for the use of milder overall conditions.[6][7]

-

Enhanced Purity and Yield: The shortened reaction times and uniform heating minimize the potential for thermal degradation of reactants and products, leading to cleaner reaction profiles and a reduction in byproduct formation.[8][9][10]